1-Aminobicyclo[2.2.1]heptan-2-one
Description
1-Aminobicyclo[2.2.1]heptan-2-one is a bicyclic organic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with an amino group at position 1 and a ketone at position 2. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-aminobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H11NO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4,8H2 |
InChI Key |
HTTYNQOAZQAZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminobicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for 1-Aminobicyclo[2.2.1]heptan-2-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Aminobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various amino alcohols, oxides, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Aminobicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Aminobicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Structure : Differs by the addition of two methyl groups at position 5.
- Applications : Demonstrated inhibitory activity against orthopoxviruses, with derivatives synthesized for structure-activity relationship (SAR) studies .
- Synthesis : Prepared via condensation of camphor derivatives with substituted benzaldehydes, followed by purification via flash chromatography .
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
- Structure: Contains three methyl groups (positions 1, 7, 7) and lacks the amino group.
- Applications: Used as a chiral building block in terpenoid synthesis (e.g., eudesmanes, agarofurans) .
- Stereochemistry : Resolved via diastereomeric ester separation and oxidation, achieving >98% enantiomeric excess (ee) .
1-Aminobicyclo[2.2.2]octane
- Structure : Larger bicyclo[2.2.2]octane ring system.
- Properties: Reduced ring strain compared to norbornane derivatives, influencing reactivity and stability .
Functional Analogues
Bicyclo[2.2.1]heptan-2-one
- Structure: Parent compound lacking the amino group.
- Bioactivity : Exhibits antimicrobial and insecticidal properties, though at low concentrations (0.144% in plant extracts) .
- Synthesis : Derived from camphor via oxidation or microbial transformation .
1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Structure : Sulfonamide-functionalized derivative.
- Applications : Investigated for pharmaceutical applications; priced at €331–761 per 25–250 mg .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
